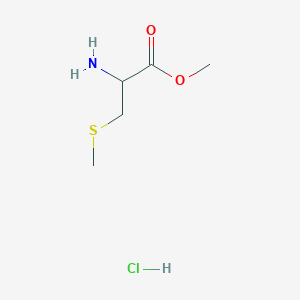
1,3-Dicyclopropyl-thiourea
Overview
Description
1,3-Dicyclopropyl-thiourea is an organosulfur compound with the molecular formula C₇H₁₂N₂S It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropyl-thiourea can be synthesized through the reaction of cyclopropylamine with carbon disulfide, followed by the addition of a secondary amine. The general reaction scheme is as follows:
-
Reaction of Cyclopropylamine with Carbon Disulfide
- Cyclopropylamine reacts with carbon disulfide in an aqueous medium to form a thiocarbamate intermediate.
- Reaction conditions: Room temperature, aqueous medium.
-
Addition of Secondary Amine
- The thiocarbamate intermediate is then treated with a secondary amine to form this compound.
- Reaction conditions: Mild heating, aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopropyl-thiourea undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products: Sulfoxides and sulfones.
-
Reduction
- Reduction can be carried out using reducing agents like lithium aluminum hydride.
- Major products: Amines and thiols.
-
Substitution
- Nucleophilic substitution reactions can occur at the sulfur atom.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: Substituted thioureas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Reaction Conditions: Vary depending on the specific reaction but generally involve mild heating and the use of solvents like ethanol or water.
Scientific Research Applications
1,3-Dicyclopropyl-thiourea has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in organocatalysis due to its ability to form strong hydrogen bonds.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential anticancer and antimicrobial properties.
- Evaluated for its ability to inhibit specific enzymes involved in disease pathways.
-
Industry
- Used in the production of polymers and resins.
- Employed as a stabilizer in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-thiourea involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can inhibit enzyme activity by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1,3-Diphenyl-thiourea: A derivative with phenyl groups instead of cyclopropyl groups.
1,3-Dicyclohexyl-thiourea: A derivative with cyclohexyl groups.
Uniqueness
1,3-Dicyclopropyl-thiourea is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1,3-dicyclopropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCPTONHUPFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590227 | |
| Record name | N,N'-Dicyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59814-70-9 | |
| Record name | N,N'-Dicyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)
![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)




![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)



